molecular formula C14H17Cl3N4 B6189371 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride CAS No. 2648962-89-2

2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride

Cat. No.: B6189371
CAS No.: 2648962-89-2
M. Wt: 347.7
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Description

2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a benzodiazole ring fused with a pyridine ring, making it a compound of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key cellular processes. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is unique due to its specific combination of a benzodiazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research.

Properties

CAS No.

2648962-89-2

Molecular Formula

C14H17Cl3N4

Molecular Weight

347.7

Purity

0

Origin of Product

United States

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